

Application Note: Validated UPLC Method for the Analysis of Cloxacillin Benzathine

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Compound of Interest		
Compound Name:	Cloxacillin benzathine	
Cat. No.:	B047901	Get Quote

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Abstract

This application note details a precise, accurate, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of **Cloxacillin benzathine** in bulk drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The described methodology provides a rapid and efficient means for the quality control and stability testing of **Cloxacillin benzathine**.

Introduction

Cloxacillin benzathine is a semi-synthetic antibiotic belonging to the penicillin class. It is effective against staphylococci that produce β-lactamase. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Cloxacillin benzathine. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.[6][7] This application note presents a validated UPLC method for the determination of Cloxacillin benzathine. The validation process, as outlined by ICH guidelines, ensures that the analytical procedure is fit for its intended purpose.[8][9][10][11] [12]



UPLC Method and Chromatographic Conditions

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin.[6][7] [13]

Table 1: UPLC Chromatographic Conditions

Parameter	Condition
Instrument	Waters ACQUITY UPLC System with PDA Detector
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
Mobile Phase A	20 mM Phosphate Buffer, pH 6.8
Mobile Phase B	Methanol : Acetonitrile (75:25, v/v)
Gradient	A linear gradient can be optimized for separation
Flow Rate	0.35 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	225 nm
Retention Time	Approximately 6.9 minutes

Analytical Method Validation

The developed UPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.



Protocol:

- Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of Cloxacillin.
- Inject a standard solution of Cloxacillin benzathine.
- Inject a sample of **Cloxacillin benzathine** that has been subjected to forced degradation (acidic, alkaline, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the active ingredient from its degradation products.[6][7]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

- Prepare a stock solution of **Cloxacillin benzathine** reference standard.
- From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.
- Inject each concentration in triplicate.
- Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data



Concentration (µg/mL)	Mean Peak Area (n=3)
50	125430
75	188145
100	250860
125	313575
150	376290
Correlation Coefficient (r²)	0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

- Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of **Cloxacillin benzathine** reference standard into a placebo mixture.
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, n=3)	% Recovery	% RSD
80	79.8	99.75	0.85
100	100.2	100.20	0.65
120	119.5	99.58	0.78



Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

- Repeatability (Intra-day Precision):
 - Prepare six replicate samples at 100% of the target concentration.
 - Analyze the samples on the same day, with the same analyst and instrument.
 - Calculate the relative standard deviation (%RSD).
- Intermediate Precision (Inter-day Precision):
 - Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
 - Calculate the %RSD for the combined results from both days.

Table 4: Precision Data

Precision Level	% Assay (n=6)	Mean Assay (%)	% RSD
Repeatability (Day 1)	99.8, 100.1, 99.5, 100.3, 99.9, 100.2	99.97	0.32
Intermediate Precision (Day 2)	99.6, 100.0, 99.4, 100.1, 99.7, 100.3	99.85	0.36

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.



Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
- LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.05
Limit of Quantitation (LOQ)	0.15

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

- Introduce small variations to the method parameters, such as:
 - Flow rate (± 0.05 mL/min)
 - Column temperature (± 2°C)
 - pH of the mobile phase buffer (± 0.2 units)
- Analyze a standard solution under each of the modified conditions.
- Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

System Suitability

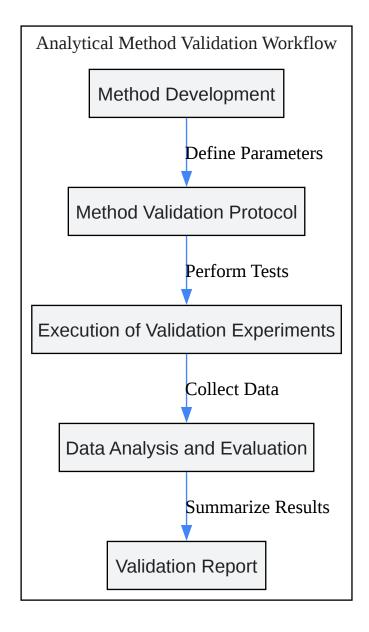
System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.



Table 6: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

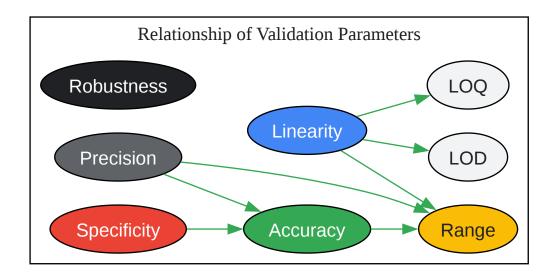
Visualizations





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Caption: Workflow for Analytical Method Validation.



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Caption: Interdependence of Analytical Validation Parameters.

Conclusion

The developed UPLC method for the quantification of **Cloxacillin benzathine** is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for routine analysis of **Cloxacillin benzathine** in bulk drug substance. The short run time and high efficiency of the UPLC method contribute to a more streamlined and cost-effective analytical workflow.

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